![molecular formula C6H7NO2S B1321803 Methyl 2-methylthiazole-5-carboxylate CAS No. 53233-90-2](/img/structure/B1321803.png)
Methyl 2-methylthiazole-5-carboxylate
Overview
Description
Methyl 2-methylthiazole-5-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The methyl group at the 2-position and the carboxylate ester at the 5-position are indicative of the compound's potential reactivity and its utility as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest due to their importance in medicinal chemistry. A one-pot synthesis approach for creating 2-substituted-4-methylthiazole-5-carboxylates has been described, which offers a practical and efficient method from readily available starting materials . Another study presents a facile method for synthesizing 2-aminothiazole-5-carboxylates, which could be related to the synthesis of methyl 2-methylthiazole-5-carboxylate . Additionally, the synthesis of related compounds such as methyl 2-aminothiazole-5-carboxylate and its subsequent transformation into methyl 2-bromothiazole-5-carboxylate has been reported, which may share similarities with the synthesis of methyl 2-methylthiazole-5-carboxylate .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The substitution of different groups on the thiazole ring can significantly affect the compound's electronic properties and reactivity. The molecular structure analysis of such compounds typically involves spectroscopic methods such as NMR, FTIR, and mass spectrometry to elucidate the position and nature of the substituents on the thiazole ring .
Chemical Reactions Analysis
Thiazole derivatives are known to undergo various chemical reactions, including acylation, methylation, and cyclization, to yield a wide range of products. For instance, acylation of 2-amino-4-methylthiazole-5-carboxylic acid derivatives has been explored, leading to the formation of acetyl(arylsulfonyl)amino derivatives . The versatility of thiazole derivatives in chemical reactions is further demonstrated by the synthesis of diverse heterocyclic scaffolds from 4-bis(methylthio)methyleneoxazol-5-one, showcasing the potential for creating complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-methylthiazole-5-carboxylate would be influenced by the thiazole core and the substituents attached to it. These properties include solubility, melting point, boiling point, and stability, which are crucial for the compound's handling and application in chemical synthesis. The reactivity of the thiazole ring towards nucleophiles and electrophiles, as well as its potential to participate in hydrogen bonding due to the carboxylate group, are important chemical properties that determine its utility in organic synthesis .
Scientific Research Applications
1. Impact on Alcohol Metabolism
A review focusing on the pharmacological and chemical aspects of 'Antabuse-like' reactions induced by certain beta-lactam antibiotics with side chains similar to Methyl 2-methylthiazole-5-carboxylate highlights the potential of these compounds to affect alcohol metabolism. The study suggests that a metabolite of the antibiotics' sidechain could be responsible for the inactivation of hepatic aldehyde dehydrogenase, resulting in elevated blood acetaldehyde levels and subsequent reactions in alcohol consumers (Kitson, 1987).
2. Corrosion Inhibition
Research has reviewed the efficacy of compounds like tolyltriazole, structurally related to Methyl 2-methylthiazole-5-carboxylate, as corrosion inhibitors for metals like copper and brass in various environments. The findings indicate the potential of these compounds to protect metals in corrosive atmospheres, highlighting their industrial applications (Walker, 1976).
3. Chemotherapeutic Effects on Parasites
Studies on chemotherapeutic effects of related benzimidazole carbamate anthelmintics have explored their efficacy against parasites like Hymenolepis in animal models. This research provides insights into the pharmaceutical applications of these compounds in treating parasitic infections (McCracken et al., 2004).
4. Synthetic Utilities in Medicinal Chemistry
Comprehensive reviews on the synthetic methodologies of azolylthiazoles and related compounds, including those structurally similar to Methyl 2-methylthiazole-5-carboxylate, underscore their significance in medicinal chemistry. These reviews cover the synthesis and potential therapeutic applications of these compounds, indicating their broad relevance in drug development (Ibrahim, 2011).
Safety and Hazards
“Methyl 2-methylthiazole-5-carboxylate” is classified as a warning signal word. The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
methyl 2-methyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-7-3-5(10-4)6(8)9-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPVCUYKYLWTPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613660 | |
Record name | Methyl 2-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylthiazole-5-carboxylate | |
CAS RN |
53233-90-2 | |
Record name | Methyl 2-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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